3-cyclopropyl-1-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-cyclopropyl-1-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a methyl group, a phenyl group, and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, halogenation, and cross-coupling reactions (e.g., Suzuki–Miyaura coupling) are often employed to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium catalysts for cross-coupling reactions) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-cyclopropyl-1-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives with different substituents, such as:
- 3-cyclopropyl-1-methyl-6-phenyl-4-(methyl)-1H-pyrazolo[3,4-b]pyridine
- 3-cyclopropyl-1-methyl-6-phenyl-4-(chloro)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
The uniqueness of 3-cyclopropyl-1-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets .
Properties
Molecular Formula |
C17H14F3N3 |
---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
3-cyclopropyl-1-methyl-6-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H14F3N3/c1-23-16-14(15(22-23)11-7-8-11)12(17(18,19)20)9-13(21-16)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
QQGRCIZQLPYIRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C(=N1)C4CC4 |
Origin of Product |
United States |
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